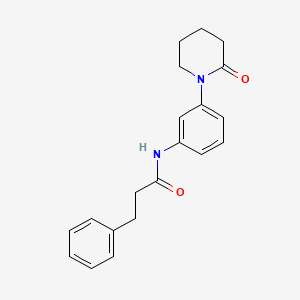

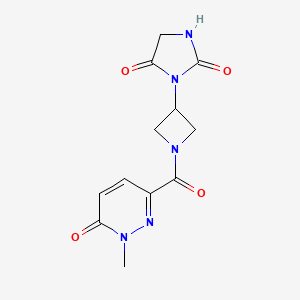

![molecular formula C12H11ClN4 B2690991 4-[(E)-(4-chlorophenyl)diazenyl]benzene-1,3-diamine CAS No. 18371-09-0](/img/structure/B2690991.png)

4-[(E)-(4-chlorophenyl)diazenyl]benzene-1,3-diamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-[(E)-(4-chlorophenyl)diazenyl]benzene-1,3-diamine, also known as 4-chloro-N-(3-aminophenyl)-benzenediazonium, is a synthetic diazeniumdiolate (NONOate) compound that can be used in a variety of scientific research applications. It is a nitrogen-containing organic compound with a molecular weight of 276.68 g/mol. It is a highly reactive compound that is used as a source of nitric oxide (NO), a signaling molecule with a wide range of physiological and biochemical effects. This compound has been used in various scientific research studies to investigate the role of nitric oxide in a variety of physiological and biochemical processes.

Applications De Recherche Scientifique

Thiophene Analogues and Carcinogenic Evaluation

Thiophene analogues, sharing aromatic characteristics with benzene rings, have been synthesized and evaluated for potential carcinogenicity. The study aimed to determine if replacing one aromatic ring with an isosteric and/or isoelectronic ring could retain biological activity, including carcinogenic potential. The compounds were tested in vitro, revealing insights into their chemical and biological behaviors, which could imply similar research interests for structurally related compounds like "4-[(E)-(4-chlorophenyl)diazenyl]benzene-1,3-diamine" (Ashby et al., 1978).

Chlorophenols in Environmental Contexts

Research into chlorophenols, which share the chlorinated aromatic ring characteristic with the query compound, has been extensive due to their environmental impact. A review focused on Municipal Solid Waste Incineration (MSWI) highlighted the correlation between chlorophenols and dioxin formation, suggesting the importance of understanding the environmental behavior of chlorinated aromatic compounds (Peng et al., 2016).

Heterocyclic Compounds with Biological Significance

Triazine and other heterocyclic compounds have been highlighted for their wide spectrum of biological activities, suggesting a potential research interest in exploring the biological applications of "this compound" due to its aromatic and heterocyclic nature. These activities include antibacterial, antifungal, anticancer, and more, indicating the importance of synthetic derivatives in medicinal chemistry (Verma et al., 2019).

Synthetic Approaches and Applications

The synthesis and application of related compounds, such as benzodiazepines and benzotriazoles, using aromatic diamines as precursors, have been extensively reviewed. These studies provide insights into systematic synthetic strategies and the significance of these moieties in various biological activities, hinting at the potential synthetic and application pathways for "this compound" (Teli et al., 2023).

Propriétés

IUPAC Name |

4-[(4-chlorophenyl)diazenyl]benzene-1,3-diamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClN4/c13-8-1-4-10(5-2-8)16-17-12-6-3-9(14)7-11(12)15/h1-7H,14-15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWDDCOKSYXDDKJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N=NC2=C(C=C(C=C2)N)N)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClN4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801037486 |

Source

|

| Record name | 4-[(4-Chlorophenyl)diazenyl]-1,3-benzenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801037486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

18371-09-0 |

Source

|

| Record name | 4-[(4-Chlorophenyl)diazenyl]-1,3-benzenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801037486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[[3-(Difluoromethoxy)thiophene-2-carbonyl]amino]benzenesulfonyl fluoride](/img/structure/B2690908.png)

![N-(4-fluoro-1,3-benzothiazol-2-yl)-2-[2-[(4-fluoro-1,3-benzothiazol-2-yl)amino]-2-oxoethoxy]acetamide](/img/structure/B2690912.png)

![Ethyl {[3-cyano-4-(furan-2-yl)-6-methyl-5-(phenylcarbamoyl)-1,4-dihydropyridin-2-yl]sulfanyl}acetate](/img/structure/B2690913.png)

![N-(1-cyano-1-cyclopropylethyl)-2-[3-(trifluoromethyl)piperidin-1-yl]acetamide](/img/structure/B2690915.png)

![2-chloroethyl N-[(E)-2-(furan-2-yl)ethenyl]carbamate](/img/structure/B2690923.png)

![N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-4-(trifluoromethoxy)aniline](/img/structure/B2690925.png)